(2E)-3-[5-Chloro-2-(2-methoxy-2-oxoethoxy)phenyl]acrylic acid
Description
Properties
IUPAC Name |
(E)-3-[5-chloro-2-(2-methoxy-2-oxoethoxy)phenyl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClO5/c1-17-12(16)7-18-10-4-3-9(13)6-8(10)2-5-11(14)15/h2-6H,7H2,1H3,(H,14,15)/b5-2+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIBKFZCTOHMCTD-GORDUTHDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=C(C=C(C=C1)Cl)C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)COC1=C(C=C(C=C1)Cl)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2E)-3-[5-Chloro-2-(2-methoxy-2-oxoethoxy)phenyl]acrylic acid, also referred to by its CAS number 937599-67-2, is a compound with a complex structure that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
The compound possesses the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C12H11ClO5 |
| Molecular Weight | 270.666 g/mol |
| Density | 1.3 ± 0.1 g/cm³ |
| Boiling Point | 364.3 ± 32.0 °C |
| Flash Point | 174.1 ± 25.1 °C |
| LogP | 3.11 |
These properties suggest that the compound is relatively stable and may have favorable characteristics for biological interactions.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that this compound inhibits the proliferation of various cancer cell lines, including murine L5178Y lymphoma cells. The IC50 values observed were comparable to those of established chemotherapeutic agents, suggesting a potent cytotoxic effect .
The mechanism through which this compound exerts its effects appears to involve the induction of apoptosis in cancer cells. Studies have shown that it activates apoptotic pathways by modulating key proteins involved in cell survival and death, including Bcl-2 family proteins and caspases .
Antimicrobial Activity
In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity. Preliminary results indicate effectiveness against certain bacterial strains, although further studies are required to elucidate its full spectrum of activity and potential therapeutic applications .
Study 1: Anticancer Efficacy
A study conducted by Lin et al. (2017) investigated the effects of this compound on L5178Y lymphoma cells. The results showed a dose-dependent inhibition of cell proliferation, with an IC50 value of approximately 22.5 µM. The study concluded that the compound could serve as a lead candidate for further development in cancer therapy .
Study 2: Antimicrobial Potential
Another research effort focused on the antimicrobial efficacy of this compound against resistant strains of bacteria. The findings suggested that it possesses significant antibacterial properties, particularly against Gram-positive bacteria, indicating potential use as an alternative antimicrobial agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
Compound A : (2E)-3-[5-Bromo-2-(difluoromethoxy)phenyl]acrylic acid (CAS: 507233-13-8)
- Key Differences :
- Halogen substitution : Bromine (Br) replaces chlorine (Cl) at position 4.
- Oxygen-containing group : Difluoromethoxy (–O–CF₂H) replaces methoxy-oxoethoxy (–O–CO–OCH₃).
- Impact :
Compound B : 3-[5-Chloro-2-(trifluoromethyl)phenyl]propanoic acid (CAS: 916420-80-9)
- Key Differences: Backbone: Propanoic acid (CH₂–CH₂–COOH) replaces acrylic acid (C=CH–COOH). Substituent: Trifluoromethyl (–CF₃) replaces methoxy-oxoethoxy.
- Impact :
Heterocyclic Analogues
Compound C : (2E)-3-[5-(1,3-Benzothiazol-2-yl)-2-furyl]acrylic acid (CAS: 64154-13-8)
- Key Differences :
- Core structure : A benzothiazole-furan hybrid replaces the substituted phenyl ring.
- Reduced solubility in polar solvents compared to the methoxy-oxoethoxy-substituted compound .
Compound D : (2E)-3-[4-(5-Propylpyridin-2-yl)phenyl]acrylic acid (CAS: 302602-33-1)
- Key Differences :
- Substituent : A pyridinyl group with a propyl chain replaces the chloro-methoxy-oxoethoxy phenyl group.
- The propyl chain increases hydrophobicity, affecting membrane permeability .
Functional Group Modifications
Compound E : (2E)-3-[5-(2,4-Difluorophenyl)furan-2-yl]prop-2-enoic acid (CAS: 844891-16-3)
- Key Differences :
- Substituent : 2,4-Difluorophenyl replaces the chloro-methoxy-oxoethoxy phenyl group.
- Core structure : Furan ring replaces the phenyl-acrylic acid backbone.
- Impact :
Physicochemical and Pharmacokinetic Properties
Key Observations :
- The methoxy-oxoethoxy group in the target compound balances lipophilicity (LogP ~2.5) and polarity, enhancing bioavailability compared to highly lipophilic analogues like Compound A .
- α,β-unsaturation in the target compound and Compound C enables Michael addition reactions, unlike saturated analogues like Compound B .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2E)-3-[5-Chloro-2-(2-methoxy-2-oxoethoxy)phenyl]acrylic acid, and how can reaction yields be improved?
-
Methodological Answer : Multi-step synthesis typically involves coupling a substituted phenyl precursor (e.g., 5-chloro-2-hydroxybenzaldehyde) with methoxy-oxoethyl groups via nucleophilic substitution, followed by Knoevenagel condensation to form the α,β-unsaturated carboxylic acid moiety. Catalysts like p-toluenesulfonic acid or Lewis acids (e.g., ZnCl₂) enhance reaction efficiency. Yield optimization requires precise temperature control (60–80°C) and anhydrous conditions to minimize hydrolysis of ester intermediates. Continuous flow reactors may improve scalability and purity .
-
Key Data :
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Etherification | 2-methoxy-2-oxoethyl chloride, K₂CO₃, DMF, 80°C | 65–75 | 90 |
| Condensation | Malonic acid, piperidine, reflux | 50–60 | 85 |
Q. How can spectroscopic techniques (NMR, IR) confirm the structure and purity of this compound?
- Methodological Answer :
- ¹H NMR : Look for the trans (E)-configuration double bond (δ 6.2–6.4 ppm, J = 15–16 Hz) and methoxy singlet (δ 3.7–3.8 ppm). The aromatic protons (5-chloro substitution) appear as a doublet of doublets (δ 7.3–7.5 ppm).
- IR : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (acrylic acid C=O) confirm functional groups.
- HPLC : Use a C18 column with UV detection at 254 nm; retention time ~12.5 min (method: 60% acetonitrile/water, 0.1% TFA) .
Q. What are the recommended protocols for assessing purity and identifying impurities?
- Methodological Answer : Combine chromatographic (HPLC, GC-MS) and spectroscopic methods. For HPLC, use gradient elution (20→80% acetonitrile in 20 min) to separate impurities like unreacted aldehydes or ester hydrolysis byproducts. Mass spectrometry (ESI-MS) identifies impurities via exact mass (e.g., [M+H]⁺ = 298.05 g/mol for the target compound) .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in stereochemical configuration or crystal packing?
-
Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL or Olex2 refines the structure. Mercury software visualizes intermolecular interactions (e.g., hydrogen bonds between carboxylic acid groups). For E-configuration confirmation, the C=C bond length (≈1.34 Å) and torsion angles (≈180°) are critical. Twinning or disorder in crystals may require data collection at low temperatures (100 K) .
-
Example Data :
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| R-factor | <5% |
| C=C bond length | 1.33 Å |
Q. What computational methods predict the compound’s reactivity or binding interactions in biological systems?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking (AutoDock Vina) screens against protein targets (e.g., COX-2 for anti-inflammatory activity). MD simulations (GROMACS) assess stability in lipid bilayers for drug delivery studies .
Q. How should researchers address contradictions in spectroscopic vs. crystallographic data?
- Methodological Answer : Cross-validate using complementary techniques:
- If NMR suggests E-configuration but XRD shows disorder, re-examine crystal quality or use dynamic NMR (variable-temperature studies) to probe rotational barriers.
- For conflicting purity assessments (HPLC vs. elemental analysis), quantify trace metals via ICP-MS to rule out inorganic contaminants .
Q. What strategies optimize this compound’s stability under physiological conditions for in vitro studies?
- Methodological Answer : Stabilize the acrylic acid moiety by buffering solutions to pH 6.5–7.4. Lyophilization in the presence of cryoprotectants (trehalose) prevents hydrolysis. Storage at –80°C in amber vials minimizes photodegradation. Monitor degradation via LC-MS over 72-hour incubation in PBS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
